molecular formula C8H7F4N B026561 4-Fluoro-2-(trifluoromethyl)benzylamine CAS No. 202522-22-3

4-Fluoro-2-(trifluoromethyl)benzylamine

Cat. No. B026561
M. Wt: 193.14 g/mol
InChI Key: BLQGRYYLPWCHMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds, including 4-Fluoro-2-(trifluoromethyl)benzylamine, often involves direct fluorination or nucleophilic aromatic substitution. For instance, Xie et al. (2001) demonstrated the synthesis of soluble fluoro-polyimides through the reaction of fluorine-containing aromatic diamines with aromatic dianhydrides, showcasing the compound's role in polymer science (Xie et al., 2001).

Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-(trifluoromethyl)benzylamine is characterized by the presence of fluorine atoms, which are electronegative, affecting the compound's physical and chemical behavior. For example, the study by Panini and Chopra (2012) on trifluoromethylated benzanilides emphasized the impact of fluorine on molecular conformation and intermolecular interactions, highlighting the importance of fluorine in determining the structural characteristics of similar compounds (Panini & Chopra, 2012).

Chemical Reactions and Properties

Chemical reactions involving 4-Fluoro-2-(trifluoromethyl)benzylamine are influenced by the fluorine atoms, which can enhance the compound's reactivity towards nucleophilic substitution and facilitate the formation of carbon-fluorine bonds. For instance, Groendyke et al. (2016) described an iron-catalyzed, fluoroamide-directed C-H fluorination, illustrating the compound's reactivity in facilitating fluorine incorporation into organic molecules (Groendyke, AbuSalim, & Cook, 2016).

Scientific Research Applications

  • Chemistry and Biochemistry:

    • It is used for comparing substituent effects on the reactivity of low-spin iron(II) complexes of Schiff base ligands (Alshehri, Burgess, & Shaker, 1998).
    • It aids in the development of new, more selective, CNS-active inhibitors of phenylethanolamine N-methyltransferase (Grunewald, Caldwell, Li, & Criscione, 2001).
    • It is useful in determining biogenic amines in wine samples, with improvements in repeatability, accuracy, and reduced solvent consumption compared to previous methods (Jastrzębska, Piasta, Kowalska, Krzemiński, & Szłyk, 2016).
    • The compound and its analogs are used in preparing 2-methylsulfonyl analogs and their corresponding sulfone and sulfonamide (Perlow, Kuo, Moritz, Wai, & Egbertson, 2007).
  • Agricultural Chemistry:

  • Medical and Pharmaceutical Research:

    • Synthesized 4-fluoro and 4-chloro benzylamine supported platinum(IV) complexes, including this compound, showed promising anticancer activities and significant antioxidant activity (Ameta, Singh, Kale, 2013).
    • It is broadly applicable in medicinal chemistry and synthesis, particularly in the Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines (Wang, Mei, & yu, 2009).
    • The protocol for its use is helpful in medicinal chemistry for preparing ortho-trifluoromethyl-substituted benzylamines (Miura, Feng, Ma, & yu, 2013).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ .

properties

IUPAC Name

[4-fluoro-2-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQGRYYLPWCHMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370549
Record name 1-[4-Fluoro-2-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(trifluoromethyl)benzylamine

CAS RN

202522-22-3
Record name 1-[4-Fluoro-2-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 202522-22-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 4-fluoro-2-(trifluoromethyl)benzonitrile (2.0 g) in ethanol (10.0 mL) was added Raney Ni (catalytic amount). The reaction mixture was subjected for hydrogenation in Parr apparatus under 50 psi for 2-3 h. The reaction mass, was filtered through celite and the filtrate was concentrated to afford 0.400 g of desired product. 1H NMR (CDCl3): δ 3.98 (s, 2H), 7.24 (t, J=9.0 Hz, 1H), 7.34 (d, J=8.7 Hz, 1H), 7.54 (t, J=7.8 Hz, 1H); MS [M+H]+: 194.03.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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